Dopamine-d4 hydrochloride

説明

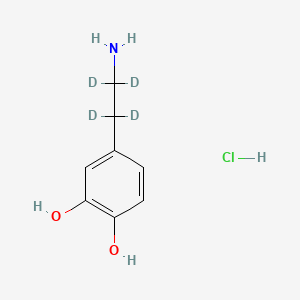

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Function of the Dopamine D4 Receptor in the Prefrontal Cortex

Authored by: Gemini, Senior Application Scientist

Abstract

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is highly expressed in the prefrontal cortex (PFC), a brain region integral to higher-order cognitive functions.[1][2][3] Its unique anatomical distribution and complex signaling capabilities position the D4R as a critical modulator of synaptic transmission and neuronal excitability, profoundly influencing executive functions such as working memory, attention, and cognitive flexibility. Dysregulation of D4R signaling is strongly implicated in the pathophysiology of several neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[4][5][6][7] This guide provides a comprehensive technical overview of D4R function within the PFC, synthesizing current knowledge on its molecular signaling, its modulation of glutamatergic and GABAergic systems, and its overarching role in cognitive processes and disease states. We will explore the causal relationships behind experimental findings and detail validated protocols for investigating D4R function, offering a robust resource for researchers and drug development professionals.

Introduction: The Enigmatic Role of the D4 Receptor in Prefrontal Cortex Circuitry

The prefrontal cortex stands as the brain's executive control center, orchestrating complex cognitive and emotional processes.[8] Dopaminergic innervation from the ventral tegmental area is a key modulator of PFC activity, and among the dopamine receptor subtypes, the D4 receptor exhibits a pronounced enrichment in this region.[1][2][3] Unlike other dopamine receptors, the D4R is predominantly found on the dendrites of pyramidal glutamatergic neurons and on GABAergic interneurons within the PFC.[4][6][9] This specific localization hints at its pivotal role in fine-tuning the delicate balance between excitation and inhibition that underpins proper PFC function.

A notable feature of the human D4R gene is a polymorphic region in its third intracellular loop, consisting of a variable number of tandem repeats (VNTR).[7][10][11] The 7-repeat variant (D4.7) has been consistently associated with ADHD, a disorder characterized by deficits in executive function.[12][13] This genetic link underscores the importance of understanding the precise mechanisms through which D4R signaling impacts PFC-dependent cognition. This guide will delve into the molecular intricacies of D4R function, bridging the gap between its signaling pathways and its profound effects on behavior and disease.

Molecular Signaling Cascades of the D4 Receptor

The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][14][15] However, its signaling repertoire is far more diverse and context-dependent, involving multiple downstream effectors that allow for nuanced modulation of neuronal function.

Canonical Gi/o-Coupled Pathway

Activation of the D4R by dopamine initiates the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing cAMP production. This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).[1][2] The consequences of PKA inhibition are widespread, affecting the phosphorylation state and activity of numerous downstream targets, including ion channels and transcription factors.

Non-Canonical Signaling Pathways

Beyond the classical pathway, the D4R engages in a variety of non-canonical signaling mechanisms, often involving protein-protein interactions and the Gβγ subunit. These pathways contribute to the receptor's functional versatility.

-

MAPK/ERK Pathway: The D4R can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2).[7][16] This activation is often dependent on the transactivation of receptor tyrosine kinases, such as the platelet-derived growth factor β receptor (PDGFβR).[7][16]

-

Potassium Channels: D4 receptors can couple to G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[7]

-

Calcium Signaling: D4R activation can induce changes in intracellular calcium levels, which in turn can activate calcium-dependent enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][7]

Modulation of Glutamatergic Transmission

Glutamatergic signaling is the primary driver of excitatory neurotransmission in the PFC and is crucial for synaptic plasticity. The D4R exerts a powerful and complex modulatory influence on this system, primarily by regulating the function and trafficking of AMPA and NMDA receptors.

Homeostatic Regulation of AMPA Receptors in Pyramidal Neurons

A remarkable feature of D4R signaling in PFC pyramidal neurons is its ability to bidirectionally regulate AMPA receptor (AMPAR)-mediated synaptic transmission in an activity-dependent manner.[8]

-

High-Activity State: When neuronal activity is high, D4R activation leads to a persistent depression of AMPAR excitatory postsynaptic currents (EPSCs).[8] This effect is mediated by the activation of a CaMKII-dependent pathway.[7][8]

-

Low-Activity State: Conversely, in a low-activity state, D4R stimulation potentiates AMPAR-EPSCs.[8]

This homeostatic mechanism allows the D4R to stabilize the excitability of PFC pyramidal neurons, preventing both hypo- and hyperactivity.[8]

Suppression of AMPA Receptors in GABAergic Interneurons

In PFC GABAergic interneurons, D4R activation consistently suppresses AMPAR-mediated synaptic transmission.[4][5][6] This suppression is achieved through a unique signaling cascade involving calcineurin, the phosphatase Slingshot, and the actin-depolymerizing factor cofilin.[4][5][6] This pathway disrupts the actin-based trafficking of AMPA receptors to the synapse, leading to a reduction in their surface expression.[4][5][6]

Regulation of NMDA Receptors

The D4R also modulates NMDA receptor (NMDAR) function in PFC pyramidal neurons. Activation of D4Rs leads to a decrease in NMDAR-mediated currents.[3][17] This effect is mediated by a signaling cascade involving the inhibition of PKA, activation of protein phosphatase 1 (PP1), and subsequent inhibition of CaMKII.[3][17] This signaling pathway ultimately reduces the surface expression of NMDARs by promoting their internalization.[3][17] The D4.7 variant, associated with ADHD, has been shown to induce an over-suppression of NMDAR function in the PFC.[10]

Modulation of GABAergic Transmission

GABAergic interneurons provide crucial inhibitory control over PFC circuits, and the D4R plays a significant role in modulating their activity.

Postsynaptic Inhibition of GABA-A Receptors in Pyramidal Neurons

In PFC pyramidal neurons, D4R activation leads to a decrease in postsynaptic GABAA receptor currents.[1][2] This modulation is dependent on the inhibition of PKA and the subsequent activation of PP1.[1][2] The scaffolding protein Yotiao is essential for targeting the PKA/PP1 complex to the vicinity of GABAA receptors, enabling this D4R-mediated regulation.[1][2]

Impact on Interneuron Excitability

As discussed previously, D4R activation suppresses the excitatory glutamatergic drive onto GABAergic interneurons by downregulating AMPAR function.[4][5][6] This, combined with the direct D4R-mediated decrease of GABAergic transmission in pyramidal neurons, can synergistically increase the excitatory output of the PFC.[4]

Role in Cognitive Functions

The intricate modulation of synaptic transmission by the D4R in the PFC has profound implications for cognitive functions, particularly working memory and executive control.

Working Memory

Working memory, the ability to temporarily hold and manipulate information, is heavily reliant on optimal PFC function. The D4R plays a significant, albeit complex, role in its regulation.[18][19][20] The effects of D4R modulation on working memory appear to be state-dependent. In individuals with poor baseline working memory, D4R antagonists can improve performance, while in those with good baseline performance, high doses of antagonists can be disruptive.[18][19] This suggests that the D4R contributes to an "inverted-U" dose-response curve for dopamine's effects on working memory, where either too little or too much D4R activity can be detrimental.

Executive Functions and Novelty Seeking

The D4R is also implicated in other executive functions, such as attention and cognitive flexibility.[21][22] Genetic variations in the D4R gene, particularly the VNTR polymorphism, have been linked to differences in novelty-seeking behavior.[7][23] D4R knockout mice exhibit reduced exploration of novel stimuli, further supporting the receptor's role in this aspect of behavior.[23]

Implications for Neuropsychiatric Disorders

Given its critical role in PFC function, it is not surprising that D4R dysregulation is implicated in several neuropsychiatric disorders.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The association between the D4.7 repeat variant and ADHD is one of the most robust findings in psychiatric genetics.[12][13] This variant is thought to result in a subsensitive postsynaptic D4 receptor.[21] The resulting hypofunction of D4R signaling in the PFC may contribute to the core symptoms of ADHD, including inattention, hyperactivity, and impulsivity.[10][12] Animal models suggest that reduced D4R expression leads to increased extracellular glutamate levels in the striatum, potentially disrupting corticostriatal communication.[13]

Schizophrenia

Schizophrenia is characterized by significant cognitive deficits, including impaired working memory and executive function, which are linked to PFC dysfunction.[17][24][25] Alterations in D4R expression have been reported in the post-mortem brains of individuals with schizophrenia, although findings have been inconsistent.[7] The atypical antipsychotic drug clozapine, which has unique efficacy in treating the cognitive symptoms of schizophrenia, has a high affinity for the D4R.[7][8] This suggests that targeting the D4R may be a valuable therapeutic strategy. A combination of D4R knockout and stress has been shown to induce schizophrenia-like behaviors in mice, accompanied by a reduction in GABAergic transmission in the PFC.[26][27]

Methodologies for Studying D4 Receptor Function

A multi-faceted approach is required to fully elucidate the function of the D4R in the PFC. The following are key experimental protocols that provide robust and verifiable data.

Electrophysiology

Objective: To measure the direct effects of D4R activation on synaptic currents and neuronal excitability.

Protocol: Whole-Cell Patch-Clamp Recordings in PFC Slices

-

Slice Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat, P30-P60) with isoflurane and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

Cut coronal slices (300-400 µm) of the PFC using a vibratome.

-

Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.

-

Visualize neurons in layers V-VI of the PFC using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain whole-cell patch-clamp recordings from pyramidal neurons or identified interneurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution appropriate for the currents being measured (e.g., a Cs+-based solution for isolating excitatory currents).

-

To record AMPAR- or NMDAR-mediated EPSCs, hold the neuron at -70 mV or +40 mV, respectively, and electrically stimulate afferent fibers.

-

To record GABAA-mediated IPSCs, hold the neuron at 0 mV.

-

-

Pharmacology:

-

Establish a stable baseline recording for at least 10 minutes.

-

Bath-apply a selective D4R agonist (e.g., PD168077, A-412997).

-

To confirm specificity, co-apply a selective D4R antagonist (e.g., L-745,870).

-

Causality and Self-Validation: This protocol allows for the direct measurement of changes in synaptic strength and neuronal excitability in response to D4R modulation. The use of selective agonists and antagonists provides a self-validating system by demonstrating that the observed effects are specifically mediated by the D4R.

In Vivo Microdialysis

Objective: To measure changes in neurotransmitter levels in the PFC in freely moving animals following D4R manipulation.

Protocol:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the medial PFC.

-

Secure the cannula with dental cement and allow the animal to recover for at least one week.

-

-

Microdialysis:

-

Gently insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µl/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline, administer a D4R agonist or antagonist systemically or via reverse dialysis through the probe.

-

Continue collecting samples to measure changes in dopamine, glutamate, and GABA levels.

-

-

Analysis:

-

Analyze neurotransmitter concentrations in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Causality and Self-Validation: This technique provides a dynamic measure of neurotransmitter release in the PFC of an awake, behaving animal. The comparison of neurotransmitter levels before and after drug administration, along with the use of vehicle controls, establishes a causal link between D4R activity and neurochemical changes.

Behavioral Assays

Objective: To assess the impact of D4R modulation on PFC-dependent cognitive functions.

Protocol: Delayed Alternation T-Maze Task (Working Memory)

-

Apparatus: A T-maze with a starting arm and two goal arms.

-

Habituation and Training:

-

Habituate the rats to the maze.

-

Train the rats on a forced-choice trial where one goal arm is blocked, forcing the rat to enter the open arm to receive a food reward.

-

Immediately following the forced-choice trial, conduct a choice trial where both goal arms are open. The rat is rewarded only if it enters the arm opposite to the one entered in the forced trial.

-

-

Testing:

-

Introduce a delay (e.g., 5-30 seconds) between the forced-choice and choice trials.

-

Administer a D4R agonist or antagonist at various doses before the testing session.

-

Measure the percentage of correct choices as an index of working memory performance.

-

Causality and Self-Validation: This task specifically probes spatial working memory, a key function of the PFC. By using a dose-response design and comparing the effects of D4R ligands to a vehicle control, a causal relationship between D4R activity and working memory performance can be established. The inclusion of animals with varying baseline performance can reveal state-dependent effects of D4R modulation.[18][19]

Quantitative Data Summary

| Parameter | D4R Agonist Effect | Key Signaling Molecules | Cell Type | References |

| AMPAR-EPSC (High Activity) | Decrease | CaMKII | Pyramidal Neuron | [8] |

| AMPAR-EPSC (Low Activity) | Increase | - | Pyramidal Neuron | [8] |

| AMPAR-EPSC | Decrease | Calcineurin, Slingshot, Cofilin | GABAergic Interneuron | [4][5][6] |

| NMDAR Current | Decrease | PKA, PP1, CaMKII | Pyramidal Neuron | [3][17] |

| GABAA Current | Decrease | PKA, PP1, Yotiao | Pyramidal Neuron | [1][2] |

Conclusion and Future Directions

The dopamine D4 receptor is a multifaceted modulator of prefrontal cortex function. Its ability to fine-tune both glutamatergic and GABAergic transmission through diverse and often context-dependent signaling pathways places it at the heart of cognitive control. The strong genetic links between D4R polymorphisms and neuropsychiatric disorders like ADHD and schizophrenia highlight its clinical relevance and position it as a promising target for novel therapeutic interventions.

Future research should focus on several key areas:

-

Polymorphism-Specific Signaling: A deeper understanding of how different VNTR variants, particularly the D4.7 allele, alter the downstream signaling and protein-protein interactions of the receptor is crucial.

-

Circuit-Level Effects: Elucidating how D4R modulation of specific interneuron subtypes and pyramidal neurons translates to changes in network oscillations and information processing at the circuit level will be critical.

-

Therapeutic Development: The development of D4R-selective compounds with specific agonist or antagonist properties holds promise for treating the cognitive deficits associated with various neuropsychiatric disorders.[20][[“]]

By continuing to unravel the complexities of D4 receptor function in the prefrontal cortex, we can pave the way for more targeted and effective treatments for a range of debilitating brain disorders.

References

- Yuen, E.Y., et al. (2009). Dopamine D4 Receptors Regulate AMPA Receptor Trafficking and Glutamatergic Transmission in GABAergic Interneurons of Prefrontal Cortex. Journal of Neuroscience, 29(2), 537-549. [Link]

- Wang, X., et al. (2002). Dopamine D4 receptors modulate GABAergic signaling in pyramidal neurons of prefrontal cortex. The Journal of Neuroscience, 22(21), 9185-9193. [Link]

- Yuen, E.Y., et al. (2005). Homeostatic regulation of glutamatergic transmission by dopamine D4 receptors. Proceedings of the National Academy of Sciences, 102(11), 4160-4165. [Link]

- Yuen, E.Y., et al. (2009). Dopamine D4 Receptors Regulate AMPA Receptor Trafficking and Glutamatergic Transmission in GABAergic Interneurons of Prefrontal Cortex. Journal of Neuroscience, 29(2), 537-549. [Link]

- Yuen, E.Y., et al. (2009). Dopamine D4 Receptors Regulate AMPA Receptor Trafficking and Glutamatergic Transmission in GABAergic Interneurons of Prefrontal. Journal of Neuroscience, 29(2), 537-549. [Link]

- Qin, L., et al. (2018). The ADHD-linked Human Dopamine D4 Receptor Variant D4.7 Induces Over-Suppression of NMDA Receptor Function in Prefrontal Cortex. Neuropsychopharmacology, 43(4), 746-754. [Link]

- Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971-1986. [Link]

- Wang, X., et al. (2002). Dopamine D4 Receptors Modulate GABAergic Signaling in Pyramidal Neurons of Prefrontal Cortex. The Journal of Neuroscience, 22(21), 9185-9193. [Link]

- Yuen, E.Y., et al. (2003). Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex. The Journal of Neuroscience, 23(30), 9852-9861. [Link]

- Wikipedia. (2024). Attention deficit hyperactivity disorder. [Link]

- Laszlovszky, I., et al. (2020). Differential Effect of Dopamine D4 Receptor Activation on Low-Frequency Oscillations in the Prefrontal Cortex and Hippocampus May Bias the Bidirectional Prefrontal–Hippocampal Coupling. International Journal of Molecular Sciences, 21(23), 9037. [Link]

- Zhang, K., et al. (2004). Regulation of working memory by dopamine D4 receptor in rats. Psychopharmacology, 174(2), 262-269. [Link]

- Thanos, P.K., et al. (2010).

- Zhang, K., et al. (2004).

- Yin, D., et al. (2019). Stress Exposure in Dopamine D4 Receptor Knockout Mice Induces Schizophrenia-Like Behaviors via Disruption of GABAergic Transmission. International Journal of Neuropsychopharmacology, 22(9), 589-600. [Link]

- Yin, D., et al. (2019). Stress Exposure in Dopamine D4 Receptor Knockout Mice Induces Schizophrenia-Like Behaviors via Disruption of GABAergic Transmission. International Journal of Neuropsychopharmacology, 22(9), 589-600. [Link]

- Sharma, A., & Singh, K. (2022). Attention-deficit/hyperactive disorder updates. Frontiers in Bioscience-Landmark, 27(10), 281. [Link]

- Sridharan, B., & Bhide, P. (2017). Selective Dopamine D4 Receptor Agonists for the Treatment of Working Memory Deficits. Florida State University Office of Research. [Link]

- Van Durme, J., & Van Tol, H.H. (2011). The dopamine D4 receptor, the ultimate disordered protein. Protein and peptide letters, 18(3), 226-236. [Link]

- Bonaventura, J., et al. (2017). Key role of the dopamine D4 receptor in the modulation of corticostriatal glutamatergic neurotransmission. Science advances, 3(1), e1601631. [Link]

- Dulawa, S.C., et al. (1999). Dopamine D4 Receptor Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli. Journal of Neuroscience, 19(21), 9550-9556. [Link]

- Laszlovszky, I., et al. (2020). The effect of dopamine D4 receptor (D4R) agonist and antagonist...

- Gasbarri, A., & Pompili, A. (2023). Dopaminergic Modulation of Prefrontal Cortex Inhibition. International Journal of Molecular Sciences, 24(9), 7856. [Link]

- Bodnar, R.J. (2023). Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus. International Journal of Molecular Sciences, 24(20), 15383. [Link]

- Gilsbach, S., et al. (2012). Effects of the DRD4 genotype on neural networks associated with executive functions in children and adolescents. Neuropsychologia, 50(5), 785-793. [Link]

- Gainetdinov, R.R., et al. (2007). Dopamine D4 receptor knockout mice exhibit neurochemical changes consistent with decreased dopamine release. Neuropharmacology, 53(7), 836-844. [Link]

- Qian, Q., et al. (2019). Effects of the 2-Repeat Allele of the DRD4 Gene on Neural Networks Associated With the Prefrontal Cortex in Children With ADHD.

- Bodnar, R.J. (2023). The dopamine 4 receptor (D4R) agonist's effect on the activity of the...

- Akil, M., & Lewis, D.A. (1997). Dopamine, the prefrontal cortex and schizophrenia. Journal of Psychopharmacology, 11(2), 123-131. [Link]

- Consensus. (2024). Dopamine D4 receptor agonists effects on cognitive and motor behavior. [Link]

- Wikipedia. (2024). Dopamine receptor D4. [Link]

- Yuen, E.Y., et al. (2003). Regulation of NMDA Receptors by Dopamine D 4 Signaling in Prefrontal Cortex. Journal of Neuroscience, 23(30), 9852-9861. [Link]

- Kesby, J.P., et al. (2018). The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue.

- Akil, M., & Lewis, D.A. (1997). Dopamine, the prefrontal cortex and schizophrenia. Journal of Psychopharmacology, 11(2), 123-131. [Link]

- Mitjans, M., et al. (2021). Dopaminergic Epistases in Schizophrenia. Genes, 12(11), 1673. [Link]

- Bonaventura, J., et al. (2015). Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain.

- Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50054. [Link]

- Bonifazi, A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3564-3581. [Link]

- Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties.

Sources

- 1. Dopamine D4 receptors modulate GABAergic signaling in pyramidal neurons of prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D4 Receptors Modulate GABAergic Signaling in Pyramidal Neurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D4 Receptors Regulate AMPA Receptor Trafficking and Glutamatergic Transmission in GABAergic Interneurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. jneurosci.org [jneurosci.org]

- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homeostatic regulation of glutamatergic transmission by dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key role of the dopamine D4 receptor in the modulation of corticostriatal glutamatergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ADHD-linked Human Dopamine D4 Receptor Variant D4.7 Induces Over-Suppression of NMDA Receptor Function in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Attention-deficit/hyperactive disorder updates [frontiersin.org]

- 14. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 15. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jneurosci.org [jneurosci.org]

- 18. Regulation of working memory by dopamine D4 receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. Selective Dopamine D4 Receptor Agonists for the Treatment of Working Memory Deficits | FSU Office of Research [research.fsu.edu]

- 21. Effects of the DRD4 genotype on neural networks associated with executive functions in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. jneurosci.org [jneurosci.org]

- 24. Dopamine, the prefrontal cortex and schizophrenia | Semantic Scholar [semanticscholar.org]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 26. Stress Exposure in Dopamine D4 Receptor Knockout Mice Induces Schizophrenia-Like Behaviors via Disruption of GABAergic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Stress Exposure in Dopamine D4 Receptor Knockout Mice Induces Schizophrenia-Like Behaviors via Disruption of GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 28. consensus.app [consensus.app]

An In-depth Technical Guide on Dopamine D4 Receptor Polymorphisms and ADHD Risk

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a complex neurodevelopmental disorder with a significant genetic component.[1] The dopaminergic system, crucial for executive functions, reward, and motivation, has been a primary focus of etiological research.[2][3][4][5] Among the candidate genes, the Dopamine D4 receptor gene (DRD4) has garnered substantial attention due to its polymorphic nature and its role in modulating dopamine signaling in the prefrontal cortex.[6][7] This guide provides a technical deep-dive into the association between DRD4 polymorphisms and ADHD risk. We will explore the molecular genetics of the most studied variants, detail the experimental methodologies for their characterization, and discuss the functional consequences and pharmacogenetic implications for ADHD treatment.

The Dopamine D4 Receptor in the Neuropathology of ADHD

The Dopamine D4 receptor (DRD4) is a D2-like G-protein coupled receptor predominantly expressed in the prefrontal cortex, a brain region heavily implicated in the pathophysiology of ADHD.[7][8] It plays a pivotal role in neuronal signaling within the mesolimbic and mesocortical pathways, which are integral to attention, emotional regulation, and executive functions.[9][10] The prevailing "dopamine hypothesis" of ADHD posits that dysregulation in dopamine neurotransmission contributes to the core symptoms of inattention, hyperactivity, and impulsivity.[2][4][5] Genetic variations within the DRD4 gene that alter receptor function are therefore plausible candidates for conferring susceptibility to ADHD.[6]

The DRD4 Signaling Cascade

Upon binding to dopamine, the DRD4 initiates a signaling cascade primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This modulation of cAMP can influence a multitude of downstream effectors, including Protein Kinase A (PKA), thereby integrating various neurotransmitter actions.[9]

Caption: DRD4 signaling pathway upon dopamine binding.

Key DRD4 Polymorphisms and Their Association with ADHD

The DRD4 gene, located on chromosome 11p15.5, is characterized by significant polymorphism.[6][11] While several variations have been investigated, two have been central to ADHD research: a 48-base pair (bp) variable number tandem repeat (VNTR) in exon 3 and polymorphisms in the 5' promoter region.

The 48-bp VNTR in Exon 3

This is the most extensively studied polymorphism in the DRD4 gene.[12] It consists of a 48-bp sequence repeated 2 to 11 times (2R to 11R), encoding a portion of the third intracellular loop of the receptor.[6][13] The 4-repeat (4R) allele is the most common globally, followed by the 7-repeat (7R) and 2-repeat (2R) alleles.[6][13]

The 7-Repeat (7R) Allele:

Numerous meta-analyses have established a significant, albeit modest, association between the 7R allele and an increased risk for ADHD, particularly in individuals of European-Caucasian and South American descent.[1][6][14][15][16] The association appears to be stronger for the combined subtype of ADHD.[16] The 7R allele is hypothesized to have emerged around 40,000 years ago and may have been subject to positive selection.[17][18]

Functional Consequences of the 7R Allele:

-

Reduced Dopamine Sensitivity: In vitro studies have demonstrated that the 7R variant of the DRD4 receptor exhibits a blunted response to dopamine, requiring higher concentrations of the neurotransmitter to elicit a similar intracellular signaling cascade (i.e., inhibition of cAMP production) compared to the 2R and 4R variants.[6][19] This suggests that individuals with the 7R allele may have a functionally subsensitive dopaminergic system.

-

Altered Receptor Structure: The VNTR is located in the third cytoplasmic loop, a region critical for G-protein coupling.[11][20] The longer protein sequence resulting from the 7R allele is thought to alter the receptor's conformation, thereby impairing its signaling efficiency.[13]

Promoter Region Polymorphisms

Polymorphisms in the 5' regulatory region of the DRD4 gene are of interest due to their potential to influence gene expression levels.

-

120-bp Tandem Duplication: A 120-bp duplication in the promoter region has been investigated for its association with ADHD.[12] Functional analyses using luciferase reporter assays have shown that the number of repeats in this duplication can modulate the transcriptional activity of the DRD4 gene, with a higher number of repeats leading to decreased transcription.[12] Some studies suggest that the 1-repeat form of this duplication may be a risk factor for ADHD.[12] There is also evidence for a gene-environment interaction, where homozygosity for the long allele of this polymorphism increases vulnerability to ADHD in the context of certain family environmental risk factors.[8]

-

Single Nucleotide Polymorphisms (SNPs): SNPs such as -616 C/G and -521 C/T in the promoter region have also been examined.[12] Some studies have reported an association between the -616 SNP and ADHD.[21]

| Polymorphism | Location | Common Alleles | Putative Functional Effect | Strength of Association with ADHD |

| 48-bp VNTR | Exon 3 | 4R, 7R, 2R | Alters receptor's intracellular loop, affecting G-protein coupling and dopamine sensitivity.[6][13] | Modest but significant association, particularly for the 7R allele.[14][15][16] |

| 120-bp Duplication | Promoter Region | 1-repeat, 2-repeat | Modulates transcriptional activity of the DRD4 gene.[12] | Inconsistent, some evidence for the 1-repeat allele as a risk factor.[12] |

| -616 C/G SNP | Promoter Region | C, G | Potential influence on gene expression. | Some evidence of association.[21] |

| -521 C/T SNP | Promoter Region | C, T | Potential influence on gene expression. | Inconsistent findings.[12][21] |

Methodologies for DRD4 Polymorphism Analysis

Genotyping the DRD4 Exon 3 VNTR

The standard method for genotyping the 48-bp VNTR is Polymerase Chain Reaction (PCR) followed by gel electrophoresis.

Protocol: PCR-Based Genotyping of the DRD4 Exon 3 VNTR

-

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes, buccal swabs, or saliva using standard commercial kits. The rationale for choosing a specific source often balances invasiveness with DNA yield and quality. Buccal swabs are minimally invasive and suitable for large-scale pediatric studies.

-

PCR Amplification:

-

Primer Design: Primers flanking the VNTR region are crucial. Commonly used forward primer: 5'-AGGACCCTCATGGCCTTG-3' and reverse primer: 5'-GCGACTACGTGGTCTACTCG-3'.[22] These primers are designed to anneal to conserved sequences outside the repeat region to ensure amplification of all allelic variants.

-

PCR Reaction Mix: A typical 25 µL reaction includes:

-

~50 ng Genomic DNA

-

1X PCR Buffer (often containing MgCl₂)

-

200 µM dNTPs

-

10-20 pmol of each primer

-

0.5 - 1.25 U of a thermostable DNA polymerase (e.g., Taq polymerase). For GC-rich regions like the DRD4 VNTR, a polymerase with proofreading activity or the addition of a Q-solution can improve amplification fidelity and efficiency.[23]

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 5-10 minutes.

-

30-35 Cycles of:

-

Denaturation: 94°C for 30-60 seconds.

-

Annealing: 55-65°C for 30-60 seconds (primer-specific, requires optimization).

-

Extension: 72°C for 60-90 seconds (time depends on the expected largest allele size).

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

-

Allele Separation and Visualization:

-

Gel Electrophoresis: PCR products are separated on a 2-3% agarose gel or a polyacrylamide gel for higher resolution.[23] The choice of gel matrix depends on the need to resolve alleles that differ by only 48 bp.

-

Visualization: Gels are stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light.[24]

-

Allele Calling: The size of the amplified fragments is determined by comparison to a DNA ladder of known molecular weights.[25] An allelic ladder, created by pooling PCR products from individuals with known genotypes, can also be used as a precise standard.

-

Sources

- 1. Meta-analysis of the association between the 7-repeat allele of the dopamine D(4) receptor gene and attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The dopamine hypothesis for ADHD: An evaluation of evidence accumulated from human studies and animal models [frontiersin.org]

- 3. The roles of dopamine and noradrenaline in the pathophysiology and treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Dopamine Influences ADHD Symptoms and Treatment - ADDA - Attention Deficit Disorder Association [add.org]

- 5. ADHD and Dopamine: What’s the Connection? [healthline.com]

- 6. Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - DRD4 [maayanlab.cloud]

- 8. The Dopamine Receptor D4 Gene (DRD4) Moderates Family Environmental Effects on ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. DRD4 Gene Polymorphisms as a Risk Factor for Children with Attention Deficit Hyperactivity Disorder in Iranian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Analysis of the dopamine D4 receptor gene variants in attention deficit hyperactivity disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The DRD4 exon 3 VNTR polymorphism and addiction-related phenotypes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] ADHD and the DRD4 exon III 7-repeat polymorphism: an international meta-analysis. | Semantic Scholar [semanticscholar.org]

- 15. ADHD and the DRD4 exon III 7-repeat polymorphism: an international meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Meta-analysis of the heterogeneity in association of DRD4 7-repeat allele and AD/HD: stronger association with AD/HD combined type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 18. High prevalence of rare dopamine receptor D4 alleles in children diagnosed with attention-deficit hyperactivity disorder [escholarship.org]

- 19. brieflands.com [brieflands.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Multiple marker analysis at the promoter region of the DRD4 gene and ADHD: evidence of linkage and association with the SNP -616 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. addictions.psych.ucla.edu [addictions.psych.ucla.edu]

- 23. DRD4 and DAT1 VNTR Genotyping in Children with Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ovid.com [ovid.com]

- 25. the-odin.com [the-odin.com]

Synthesis and characterization of Dopamine-d4 hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Dopamine-d4 Hydrochloride (CAS: 203633-19-6)

Introduction

Dopamine, an endogenous catecholamine, is a critical neurotransmitter involved in motor control, reward-motivated behavior, and hormone release.[1] Its deuterated isotopologue, this compound (DA-d4), in which four hydrogen atoms on the ethylamine side chain are replaced with deuterium, serves as an invaluable tool in analytical and pharmaceutical research. The primary application of DA-d4 is as an internal standard for the highly accurate quantification of dopamine in biological samples by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] The heavier mass of the deuterated standard allows it to be distinguished from the endogenous, non-deuterated dopamine, while its nearly identical chemical and physical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.

The strategic placement of deuterium on the ethylamine side chain (at the 1,1,2,2-positions) is critical.[1] This modification significantly slows the molecule's metabolic breakdown by enzymes like monoamine oxidase (MAO) without altering its fundamental chemical structure, a principle that underpins the development of deuterated drugs to improve pharmacokinetic profiles.[4][5][6]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous analytical characterization of this compound. It is designed for researchers and drug development professionals who require a practical understanding of not just the procedural steps, but the scientific rationale that ensures a high-quality, analytically validated final product.

Section 1: Synthetic Strategy and Rationale

The synthesis of this compound requires a regioselective method that precisely introduces deuterium into the target positions. A robust and widely applicable strategy involves the reduction of a nitrile precursor using a deuterated reducing agent. This approach offers excellent control over the location and number of incorporated deuterium atoms.

The Chosen Pathway: A multi-step synthesis starting from 3,4-dimethoxyphenylacetonitrile.

-

Protection: The starting material, 3,4-dimethoxyphenylacetonitrile, is used because the methoxy groups serve as effective protectors for the highly reactive catechol hydroxyls. Direct use of 3,4-dihydroxyphenylacetonitrile would result in unwanted side reactions with the powerful deuterating agent.

-

Deuterating Reduction: The nitrile group is reduced to a primary amine using Lithium Aluminum Deuteride (LiAlD₄). This is the key step where four deuterium atoms are incorporated onto the ethyl bridge. LiAlD₄ is a potent source of deuteride ions (D⁻) that efficiently reduces the nitrile C≡N bond and the intermediate imine, yielding a tetra-deuterated amine.

-

Deprotection: The protective methyl ethers are cleaved using a strong acid, typically hydrobromic acid (HBr), at elevated temperatures to reveal the free catechol hydroxyl groups.

-

Salt Formation: The resulting deuterated dopamine free base is converted to its stable hydrochloride salt by treatment with hydrochloric acid (HCl). The salt form enhances stability and improves handling characteristics.

This pathway is advantageous due to the commercial availability of the starting material, the high efficiency of the LiAlD₄ reduction, and the well-established deprotection chemistry.[7]

Section 2: Experimental Protocols

Synthesis of this compound

Step 1: Reduction of 3,4-Dimethoxyphenylacetonitrile

-

To a dry, argon-purged, three-neck flask equipped with a reflux condenser and a dropping funnel, add Lithium Aluminum Deuteride (LiAlD₄) (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 3,4-dimethoxyphenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlD₄ suspension over 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlD₄ by the sequential, dropwise addition of D₂O (to preserve labeling), followed by a 15% NaOH solution and finally H₂O.

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 2-(3,4-Dimethoxyphenyl)ethyl-1,1,2,2-d4-amine.

Step 2: Demethylation to Dopamine-d4 Free Base

-

Combine the crude amine from the previous step with 48% aqueous hydrobromic acid (HBr).

-

Heat the mixture to reflux (approx. 120-125°C) for 2-3 hours. The reaction progress can be monitored by HPLC.

-

After cooling to room temperature, carefully neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.5. The free base may precipitate or can be extracted.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Dopamine-d4 free base.

Step 3: Purification and Hydrochloride Salt Formation

-

Dissolve the crude Dopamine-d4 free base in a minimal amount of cold isopropanol.

-

Add a 2M solution of HCl in isopropanol dropwise while stirring until the solution becomes acidic (test with pH paper).

-

The this compound salt will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white to off-white solid by vacuum filtration.[]

-

Wash the solid with a small amount of cold diethyl ether and dry under vacuum at 40°C.

-

For higher purity, the product can be recrystallized from an ethanol/water mixture.

Section 3: Analytical Characterization

A single analytical technique is insufficient to confirm the structure, purity, and isotopic enrichment of the final product.[4][9] A comprehensive workflow combining mass spectrometry, NMR spectroscopy, and chromatography is essential for a self-validating system.[10]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium and quantifying the isotopic enrichment.[11]

Protocol: LC-MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Analysis: Full scan mode to observe the molecular ion cluster and selected ion monitoring (SIM) to quantify the ratio of deuterated to non-deuterated species.

Expected Results: The analysis should confirm a mass shift of +4 Da compared to the unlabeled dopamine standard. The isotopic purity is determined by the relative abundance of the M+4 ion compared to M+0, M+1, M+2, and M+3 ions.

| Species | Formula | Expected [M+H]⁺ (m/z) | Expected Abundance |

| Dopamine (Unlabeled) | C₈H₁₂NO₂⁺ | 154.08 | < 1% |

| Dopamine-d4 | C₈H₈D₄NO₂⁺ | 158.11 | > 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous proof of the location of deuterium incorporation.[9][10] Both ¹H-NMR and ²H-NMR should be performed.

¹H-NMR Spectroscopy: This technique confirms deuteration by observing the disappearance of proton signals at the sites of substitution.[11] The spectrum of Dopamine-d4 HCl should be compared directly to that of an unlabeled standard.

Protocol: ¹H-NMR

-

Solvent: D₂O or DMSO-d₆.

-

Instrument: 400 MHz or higher.

-

Analysis: Compare the integral of the aromatic protons to any residual signals in the aliphatic region.

Expected Results: In the ¹H-NMR spectrum of unlabeled Dopamine HCl, the ethylamine protons appear as two triplets.[12][13] In the successfully synthesized Dopamine-d4 HCl, these signals will be absent or significantly diminished (>98% reduction in integration).

| Assignment (Unlabeled Dopamine HCl) | Approx. Chemical Shift (ppm) | Expected Observation in D4 Sample |

| Aromatic Protons (3H) | 6.70 - 6.90 | Present, used as internal reference |

| -CH₂-Ar (2H, triplet) | ~2.91 | Absent / Greatly Diminished |

| -CH₂-NH₂ (2H, triplet) | ~3.25 | Absent / Greatly Diminished |

²H-NMR Spectroscopy: This experiment directly observes the deuterium nuclei, confirming their presence in the aliphatic region of the molecule.

Protocol: ²H-NMR

-

Solvent: H₂O or DMSO.

-

Analysis: Observe signals in the aliphatic region corresponding to the chemical shifts where protons were previously located.

Expected Results: Two broad signals should appear in the aliphatic region (~2.9 ppm and ~3.2 ppm), confirming that deuterium has been incorporated into the ethylamine chain.

Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the final compound, separating it from any starting materials or side products.[14]

Protocol: HPLC Analysis

-

Column: C18 reversed-phase column.

-

Detection: UV at 280 nm.

-

Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and methanol/acetonitrile.

-

Quantification: Purity is calculated based on the area percent of the main product peak relative to all other peaks.

Expected Results: The chemical purity of the final product should be ≥98%.

Section 4: Summary of Specifications

The successfully synthesized and characterized this compound should meet the following specifications.

| Parameter | Specification | Reference |

| Chemical Name | 4-(2-aminoethyl-1,1,2,2-d4)-1,2-benzenediol, hydrochloride | [1][] |

| CAS Number | 203633-19-6 | [15][16] |

| Molecular Formula | C₈H₇D₄NO₂ · HCl | [1] |

| Molecular Weight | 193.66 g/mol | [15][16] |

| Appearance | White to light brown solid | [] |

| Melting Point | 248-250 °C | [16][17] |

| Isotopic Enrichment | ≥98 atom % D | [16] |

| Chemical Purity (HPLC) | ≥98% | [14] |

| Solubility | Soluble in Water, DMSO, Methanol | [] |

Conclusion

This guide outlines a robust and verifiable methodology for the synthesis and characterization of high-quality this compound. By employing a rational synthetic strategy based on the reduction of a protected nitrile with LiAlD₄, precise tetra-deuteration of the ethylamine side chain is achieved. The subsequent purification and salt formation yield a stable product suitable for demanding analytical applications.

Crucially, the integrity of the final product is validated through a multi-technique analytical workflow. The combination of mass spectrometry to confirm mass shift and isotopic enrichment, ¹H and ²H NMR to verify the site of deuteration, and HPLC to establish chemical purity provides the necessary confidence for its use as a reliable internal standard in clinical and research settings.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Dopamine-D4 HCl | Certified Solutions Standards. Cerilliant.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- Dopamine-1,1,2,2-d4 hydrochloride | 73483-5mg. SLS - Lab Supplies.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Dopamine-d4 (hydrochloride). Cayman Chemical.

- Shevchenko V.P., Nagaev I.Y., Myasoedov N.F. Pathways for Activating Isotope Exchange of Dopamine with D2O. Radiochemistry. 2024;66(3):293-297.

- An Alternative Method for Quantitative Mass Spectrometry Imaging (q-MSI) of Dopamine Utilizing Fragments of Animal Tissue. Journal of Analytical Science and Technology.

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- Shevchenko V.P., et al. Solid-Phase Synthesis of Deuterium- and Tritium-Labeled Dopamine Using Carbon Nanomaterials. Russian Journal of Bioorganic Chemistry. 2011;37(3):358-362.

- Masters C.F., et al. Separation of deuteriated isotopomers of dopamine by ion-pair reversed-phase high-performance liquid chromatography. Anal Chem. 1988;60(19):2131-4.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health.

- This compound. PubChem.

- Dopamine hydrochloride(62-31-7) 1H NMR spectrum. ChemicalBook.

- Dopamine·HCl (1,1,2,2-D₄, 97-98%). Cambridge Isotope Laboratories.

- Ashnagar A, Naseri N. G, Nematollahi M. Synthesis of Dopamine Hydrochloride from Vanillin. Orient J Chem. 2007;23(2).

- Dopamine-[d4] Hydrochloride. BOC Sciences.

- Synthesis method of high-purity dopamine hydrochloride. Google Patents.

- Pająk M, Kańska M. Synthesis of isotopomers of dopamine labeled with deuterium or tritium. J Label Compd Radiopharm. 2006;49:1061–1067.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000073). Human Metabolome Database.

- This compound. LGC Standards.

- ¹H NMR spectra of the A) dopamine hydrochloride and B) PEG‐Dopa. ResearchGate.

- Clinical Application and Synthesis Methods of Deuterated Drugs. Curr Med Chem. 2023;30(36):4096-4129.

- Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects. Br J Clin Pharmacol. 2019;85(11):2559-2569.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Dopamine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. m.youtube.com [m.youtube.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Dopamine hydrochloride(62-31-7) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. isotope.com [isotope.com]

- 16. 多巴胺-1,1,2,2-d 4 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 17. scientificlabs.com [scientificlabs.com]

An In-Depth Technical Guide to Dopamine-d4 Hydrochloride

Abstract

Dopamine-d4 hydrochloride (DA-d4 HCl) is a deuterated isotopologue of the essential neurotransmitter dopamine. Its utility in biomedical and pharmaceutical research is primarily centered on its application as an internal standard for the precise quantification of endogenous dopamine in biological matrices using mass spectrometry-based techniques. The incorporation of four deuterium atoms onto the ethylamine side chain provides a distinct mass shift (+4 amu) without significantly altering the molecule's physicochemical properties, making it an ideal tracer for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed protocols for its analytical characterization, and best practices for its handling and application in a research setting.

Introduction: The Role of Isotopic Labeling in Neurotransmitter Analysis

In the fields of neuropharmacology and clinical chemistry, the accurate measurement of neurotransmitters like dopamine is critical for understanding disease pathology and developing effective therapeutics. Endogenous analyte concentrations can be exceedingly low, and biological samples (e.g., plasma, urine, microdialysates) are complex matrices that can interfere with analytical signals. The Isotope Dilution Mass Spectrometry (IDMS) method is the gold standard for quantification in such scenarios.

The core principle of IDMS involves "spiking" a known quantity of a stable isotope-labeled (SIL) version of the analyte into the sample at the earliest stage of preparation. This SIL compound, or internal standard (IS), behaves nearly identically to its unlabeled, endogenous counterpart throughout extraction, derivatization, and chromatographic separation. Because the IS and the analyte co-elute but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer, the ratio of their signals allows for highly accurate and precise quantification, correcting for any sample loss or matrix-induced signal suppression. This compound serves this exact purpose, providing researchers with a reliable tool for robust bioanalysis.[1][2]

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its behavior in both chemical and biological systems. The deuterium atoms are strategically placed on the ethylamine side chain, a region not typically involved in receptor binding but critical for metabolic pathways susceptible to kinetic isotope effects.

Structural Information

This compound is structurally identical to dopamine hydrochloride, with the exception of four hydrogen atoms on the ethyl side-chain being replaced by deuterium.

Caption: Structure of this compound.

Core Chemical Data

The quantitative properties of this compound are summarized below. These values are essential for preparing standards, understanding solubility constraints, and ensuring accurate formulation.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | [3][4] |

| Synonyms | DA-d4, 3-hydroxy Tyramine-d4, 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d4-amine HCl | [5] |

| CAS Number | 203633-19-6 | [3][5] |

| Molecular Formula | C₈H₇D₄NO₂ · HCl | [5] |

| Molecular Weight | 193.66 g/mol | [3][4] |

| Exact Mass | 193.0808 Da | [3] |

| Appearance | White to off-white or light tan solid/powder | [6][7] |

| Melting Point | 248-250 °C (with decomposition) | [8] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥95-99% (by HPLC) | [3] |

Solubility Profile

Understanding the solubility is paramount for the preparation of stock solutions and experimental media. The hydrochloride salt form significantly enhances water solubility compared to the free base.[7]

| Solvent | Solubility | Source(s) |

| Water | Soluble (100 mM for unlabeled) | [6] |

| Methanol | Soluble | [6][9] |

| Ethanol | Soluble in hot ethanol (20 mg/mL for unlabeled) | [6] |

| DMSO | ~30-38 mg/mL | [5][6] |

| DMF | ~30 mg/mL | [5] |

| PBS (pH 7.2) | ~5 mg/mL | [5] |

| Ether, Chloroform | Practically insoluble | [6] |

Insight for Researchers: The high solubility in aqueous buffers and polar organic solvents like methanol makes DA-d4 HCl highly versatile for preparing stock solutions for LC-MS/MS applications. A common practice is to prepare a high-concentration stock (e.g., 1 mg/mL) in methanol, which can then be diluted into the appropriate aqueous or organic mobile phase for creating working internal standard solutions.[1]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isotopic enrichment of this compound is a prerequisite for its use in quantitative studies. A multi-technique approach is necessary for a comprehensive validation.

Caption: A typical quality control workflow for validating a new batch of DA-d4 HCl.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to determine the chemical purity of the compound, separating it from any synthesis precursors, contaminants, or degradation products. UV detection is highly effective due to the catechol ring's strong absorbance.

Expert Insight: The choice of a reversed-phase (C18) column with an acidic mobile phase is critical. The low pH (typically 2.3-3.0) ensures that the primary amine group is protonated and the phenolic hydroxyls are not, leading to sharp, symmetrical peaks and preventing oxidation on the column.[10][11][12]

Example Protocol: HPLC-UV Purity Analysis

-

System: Agilent 1200 series or equivalent with UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: 0.1 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid, mixed with 10% methanol.[11]

-

Injection Volume: 10-20 µL.[10]

-

Detection Wavelength: 280 nm, which is the absorbance maximum for the catechol moiety.[10][12]

-

Sample Preparation: Dissolve a small amount of DA-d4 HCl in the mobile phase to a concentration of ~50 µg/mL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of >95% is generally required.[3]

Mass Spectrometry (MS)

Principle: MS is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound. It is almost always coupled with liquid chromatography (LC-MS/MS).

Expert Insight: For DA-d4, the goal is to confirm the mass shift of +4 amu compared to unlabeled dopamine. In a high-resolution mass spectrometer, this will be readily apparent. In tandem MS (MS/MS), one can monitor specific fragmentation patterns (transitions) to ensure the deuterium labels are retained on the expected fragments, confirming their position and stability. This is crucial for avoiding analytical errors, as label loss would compromise quantification.[13]

Example Protocol: LC-MS/MS Identity and Isotopic Purity

-

System: A triple quadrupole mass spectrometer (e.g., Sciex 6500) coupled to an HPLC system.[13]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Chromatography: A rapid isocratic or gradient elution on a C18 column is sufficient for this purpose.

-

Monitored Transitions:

-

Unlabeled Dopamine: Q1: 154.1 m/z → Q3: 137.1 m/z (loss of NH₃)

-

Dopamine-d4: Q1: 158.1 m/z → Q3: 141.1 m/z (loss of ND₃)

-

-

Analysis: Infuse a solution of DA-d4 HCl and acquire a full scan spectrum to confirm the parent ion at [M+H]⁺ ≈ 158.1 m/z. Compare the signal intensity at 158.1 m/z to any signal at 154.1 m/z (unlabeled) and intermediate masses (d1-d3). The isotopic enrichment is calculated from the relative peak areas, with a specification of ≥98% d4 typically required.[5]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Principle: ¹H-NMR provides unambiguous structural confirmation. For Dopamine-d4, the key diagnostic feature is the absence of signals corresponding to the ethylamine protons.

Expert Insight: When analyzing the ¹H-NMR spectrum of DA-d4 HCl, the characteristic triplet signals for the -CH₂-CH₂- chain of unlabeled dopamine (typically around 2.9 and 3.2 ppm) should be absent or significantly diminished.[14] The remaining signals should correspond to the three aromatic protons on the catechol ring (typically between 6.5-7.0 ppm).[14][15] This provides definitive proof that deuteration has occurred at the desired positions.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound. As a catecholamine, it is susceptible to oxidation, which is accelerated by light, high pH, and the presence of metal ions.

-

Storage Conditions: The solid material should be stored at -20°C, protected from light and moisture.[3][5] Suppliers often recommend long-term stability of at least 4 years under these conditions.[5][16]

-

Solution Stability: Stock solutions prepared in acidic methanol or aqueous buffers are relatively stable.[17] However, solutions should be stored at -20°C or colder for long-term use. For routine daily use, refrigerated storage (4°C) for up to a week is generally acceptable if protected from light.[17] Avoid neutral or alkaline pH in aqueous solutions, as this will promote rapid oxidation, characterized by a color change to pink, brown, and then black.[7]

-

Handling: Use standard laboratory personal protective equipment (gloves, safety glasses). The compound is hygroscopic and may cause skin sensitization.[18] Handle in a well-ventilated area.

Applications in Research

The primary application of this compound is as an internal standard for quantitative bioanalysis.

-

Therapeutic Drug Monitoring & Clinical Chemistry: Measuring dopamine levels in urine or plasma is important for diagnosing certain tumors and monitoring metabolic pathways.[19]

-

Neuroscience Research: In preclinical studies, DA-d4 HCl is used to quantify dopamine in brain tissue homogenates or microdialysates, providing insights into neurotransmitter release and uptake under various physiological or pharmacological conditions.[2]

-

Pharmacokinetic (PK) Studies: When a deuterated drug is developed, DA-d4 can serve as a metabolite standard to study the metabolic fate of the parent drug. Studies on deuterated L-DOPA, for example, use LC-MS/MS to track the formation of deuterated dopamine.[13] The kinetic isotope effect resulting from deuteration can slow down metabolism by enzymes like monoamine oxidase (MAO), an area of active research in drug development.[13]

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of dopamine. Its well-defined chemical properties, predictable behavior in analytical systems, and commercial availability make it the internal standard of choice for a wide range of applications, from basic neuroscience to clinical diagnostics. A thorough understanding of its characteristics, proper handling, and rigorous analytical validation are the cornerstones of its successful implementation, ensuring data of the highest quality and integrity.

References

- A validated HPLC-UV method for determination of dopamine HCl in injectable solutions. (n.d.). ResearchGate.

- HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column. (n.d.). SIELC Technologies.

- Dopamine-D4 HCl. (n.d.). Cerilliant.

- Dopamine measurement by HPLC. (2019, November 17). protocols.io.

- HPLC Methods for analysis of Dopamine. (n.d.). HELIX Chromatography.

- Validation of analytical method for dopamine determination by high-performance liquid chromatography. (2013). Medigraphic.

- Dopamine hydrochloride. (n.d.). Chemsrc.

- Dopamine Hydrochloride. (n.d.). Official Monographs for Part I.

- This compound. (n.d.). PubChem.

- Dopamine. (n.d.). PubChem.

- Synthesis of isotopomers of dopamine labeled with deuterium or tritium. (2006). ResearchGate.

- Dopamine. (n.d.). Wikipedia.

- Derivatization and Mass Spectrometric Behaviour of Catecholamines and Their 3-O-methylated Metabolites. (1982). PubMed.

- Stability of dopamine hydrochloride 0.5 mg/mL in polypropylene syringes. (2002). PubMed.

- Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects. (2019). PubMed Central.

- A GC-MS Procedure for the Measurement of Dopamine in Mouse Striatal Tissue. (1974). Analytical Letters.

- Dopamine-d4 (hydrochloride). (n.d.). Sapphire North America.

- A rapid liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate. (2020). PubMed Central.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000073). (n.d.). Human Metabolome Database.

- A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. (2021). National Institutes of Health.

- Solid-Phase Synthesis of Deuterium- and Tritium-Labeled Dopamine Using Carbon Nanomaterials. (2011). ResearchGate.

- ¹H NMR spectra of the A) dopamine hydrochloride and B) PEG‐Dopa. (n.d.). ResearchGate.

- Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin. (2015). PubMed Central.

- Dopamine receptor D4 internalization requires a beta-arrestin and a visual arrestin. (2015). PubMed.

- D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. (2017). Science.

Sources

- 1. Dopamine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | C8H12ClNO2 | CID 45039112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Dopamine Hydrochloride - LKT Labs [lktlabs.com]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Dopamine hydrochloride | CAS#:335081-04-4 | Chemsrc [chemsrc.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine measurement by HPLC [protocols.io]

- 12. Validation of analytical method for dopamine determination by high-performance liquid chromatography [medigraphic.com]

- 13. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine hydrochloride(62-31-7) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Sapphire North America [sapphire-usa.com]

- 17. Stability of dopamine hydrochloride 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hpc-standards.com [hpc-standards.com]

- 19. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Signaling of the Dopamine D4 Receptor: A Technical Guide for Neuroscientists and Drug Discovery Professionals

Abstract

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling and enigmatic target in neuroscience research and drug development.[1][2] Predominantly expressed in higher-order brain regions such as the prefrontal cortex, limbic system, and hippocampus, the D4R is critically implicated in cognitive and emotional processes.[3] Its unique structural features, most notably a polymorphic region in the third intracellular loop, contribute to its complex signaling profile and its association with neuropsychiatric conditions like attention-deficit hyperactivity disorder (ADHD) and schizophrenia.[2][4][5] This in-depth technical guide provides a comprehensive exploration of the D4R's signaling pathways, offering field-proven insights into its canonical and non-canonical mechanisms, regulatory processes, and the experimental methodologies crucial for its investigation.

Introduction: The Dopamine D4 Receptor in Neuronal Context

Dopamine, a pivotal catecholamine neurotransmitter, modulates a wide array of neuronal functions, from motor control to motivation and reward.[2][4] Its actions are mediated through two families of GPCRs: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6][7] While D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, D2-like receptors, including the D4R, canonically couple to Gi/o proteins to inhibit AC, thereby decreasing intracellular cAMP.[1][3][7]

The D4R's distinctiveness lies not only in its signaling but also in its genetic variability. A variable number of tandem repeats (VNTR) in the gene encoding the third intracellular loop results in different receptor isoforms (e.g., D4.2, D4.4, D4.7), with the 7-repeat allele being frequently associated with ADHD.[3][5] This inherent polymorphism influences the receptor's signaling efficiency and protein-protein interactions, adding a layer of complexity to its study.[6]

This guide will dissect the multifaceted signaling cascades initiated by D4R activation, providing a robust framework for researchers aiming to unravel its physiological roles and therapeutic potential.

Canonical Gαi/o-Mediated Signaling: The Core Pathway

The foundational signaling mechanism of the D4R involves its interaction with inhibitory G proteins of the Gαi/o family. This canonical pathway serves as a crucial modulator of neuronal excitability.

Inhibition of Adenylyl Cyclase and Modulation of cAMP-PKA Signaling

Upon dopamine binding, the D4R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi-GTP subunit dissociates from the βγ dimer and directly inhibits the activity of adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP.[1][3]

This decrease in cAMP levels has profound downstream consequences, primarily through the reduced activation of Protein Kinase A (PKA).[4] PKA is a central regulator of numerous neuronal processes, including gene transcription and the phosphorylation state of ion channels and receptors. By dampening the cAMP-PKA pathway, D4R activation can modulate neuronal function in several ways:

-

Alteration of Gene Expression: Reduced PKA activity can impact the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB), although this specific link for D4R requires further dedicated investigation.

-

Modulation of Ion Channel Activity: The phosphorylation state of various ion channels is tightly regulated by PKA. D4R-mediated inhibition of PKA can, therefore, indirectly influence neuronal firing patterns.

-

Cross-talk with Other Signaling Pathways: The cAMP-PKA cascade is a hub for signaling integration. D4R-mediated suppression of this pathway can influence the cellular response to other neurotransmitters and signaling molecules that act via Gs-coupled receptors.

Diagram: Canonical D4 Receptor Signaling Pathway

Caption: Overview of the non-canonical signaling pathways of the Dopamine D4 Receptor.

Methodologies for Studying D4 Receptor Signaling

A thorough understanding of D4R signaling requires a multi-faceted experimental approach. The following protocols provide a foundation for investigating the key aspects of D4R function.

Quantitative Analysis of cAMP Inhibition

Objective: To quantify the inhibition of adenylyl cyclase activity upon D4R activation.

Principle: This assay measures the intracellular concentration of cAMP in response to D4R agonism. A common method involves using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), in cells endogenously or heterologously expressing the D4R.

Step-by-Step Protocol (HTRF-based):

-

Cell Culture and Plating:

-

Culture HEK293 cells (or a neuronal cell line) stably expressing the human dopamine D4 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Seed cells into a 384-well white plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

-

Agonist and Antagonist Preparation:

-

Prepare a stock solution of a D4R agonist (e.g., PD-168,077) and antagonist (e.g., L-745,870) in a suitable vehicle (e.g., DMSO).

-